3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 313470-29-0
Cat. No.: VC21436517
Molecular Formula: C20H26N4O2S
Molecular Weight: 386.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-29-0 |
|---|---|
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 386.5g/mol |
| IUPAC Name | 3-methyl-8-pentylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C20H26N4O2S/c1-3-4-8-14-27-20-21-17-16(18(25)22-19(26)23(17)2)24(20)13-9-12-15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3,(H,22,25,26) |
| Standard InChI Key | FVYSLGQLWMIGLQ-UHFFFAOYSA-N |
| SMILES | CCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
| Canonical SMILES | CCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Introduction
3-Methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine class, which is a group of heterocyclic aromatic organic compounds. This compound is specifically modified with a pentylsulfanyl group at the 8-position and a 3-phenylpropyl group at the 7-position of the purine ring. The molecular formula for this compound is C20H26N4O2S, and its molecular weight is approximately 386.51 g/mol .
Synthesis and Preparation
The synthesis of 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis methods. These methods often include nucleophilic substitution reactions to introduce the pentylsulfanyl and 3-phenylpropyl groups onto the purine ring. Detailed synthesis protocols may vary based on the specific starting materials and conditions chosen.
Research Findings and Future Directions
Research on purine derivatives often focuses on their potential as therapeutic agents due to their ability to interact with various biological targets. Future studies on 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione could explore its cytotoxicity, antiviral properties, or its role in modulating signaling pathways. The compound's structural modifications suggest potential for drug development, particularly if it exhibits favorable drug-like properties.
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